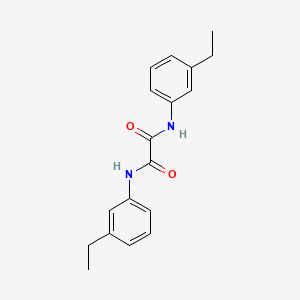
N,N'-Bis(3-ethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-ethylphenyl)oxalamide: is an organic compound with the molecular formula C18H20N2O2. It is a derivative of oxalamide, where the hydrogen atoms of the amide groups are replaced by 3-ethylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethylphenylamine. The reaction is carried out in an inert solvent such as tetrahydrofuran, in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(3-ethylphenyl)oxalamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(3-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can convert the oxalamide groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3-ethylphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks and polymers.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-ethylphenyl)oxalamide involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can then participate in various catalytic processes. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
N,N’-Bis(furan-2-ylmethyl)oxalamide: Known for its effectiveness in promoting copper-catalyzed N-arylation reactions.
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide: Used in coupling reactions with sterically hindered amines.
Uniqueness: N,N’-Bis(3-ethylphenyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N,N'-bis(3-ethylphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-7-5-9-15(11-13)19-17(21)18(22)20-16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
BYEUCSSTVPCNOA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


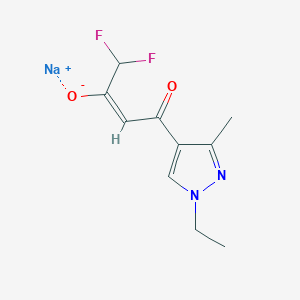

![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)

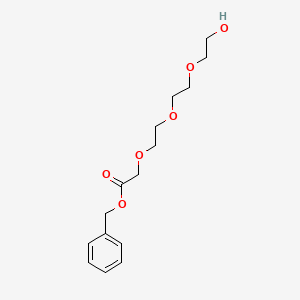
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
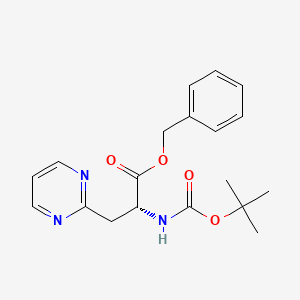
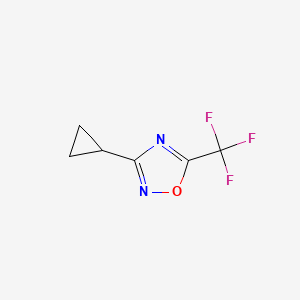




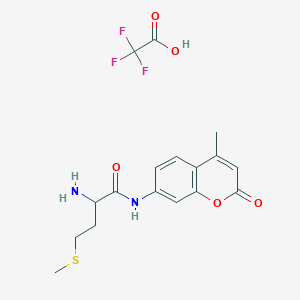
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
